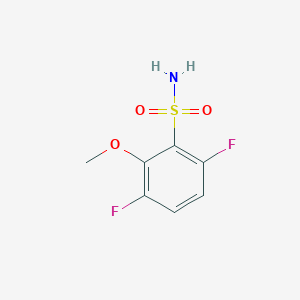

3,6-Difluoro-2-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO3S |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

3,6-difluoro-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-6-4(8)2-3-5(9)7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

GWCAVMUBOBCCHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1S(=O)(=O)N)F)F |

Origin of Product |

United States |

Contextual Background of 3,6 Difluoro 2 Methoxybenzenesulfonamide in Contemporary Chemical Research

Evolution and Significance of Fluorinated Benzenesulfonamide (B165840) Scaffolds in Advanced Organic Synthesis

The benzenesulfonamide scaffold is a well-established pharmacophore, but the introduction of fluorine atoms onto the aromatic ring has marked a significant evolution in its application. In medicinal chemistry, incorporating fluorine into bioactive molecules is a widely used strategy to enhance their biological activities compared to their non-fluorinated counterparts. nih.gov Fluorination can modulate various physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net

Research into fluorinated benzenesulfonamides has shown them to be potent inhibitors of various enzyme classes, most notably carbonic anhydrases (CAs). researchgate.netnih.gov Systematic studies have demonstrated that fluorinated variants can exhibit increased affinity and isoform selectivity. researchgate.net For instance, substituted tri- and tetrafluorobenzenesulfonamides have been synthesized and evaluated as high-affinity, isoform-selective CA inhibitors, with many found to be nanomolar inhibitors of tumor-associated CAs like CA IX and CA XII. researchgate.netnih.gov The development of synthetic routes to access variously substituted fluorinated benzenesulfonamides is thus an area of active research, providing pathways to fine-tune interactions with biological targets. researchgate.net The versatility of this scaffold is further highlighted by its use as a building block in radiopharmaceutical chemistry for creating agents for positron emission tomography (PET) imaging. nih.gov

Strategic Importance of Methoxy (B1213986) Substitution on Aromatic Systems in Molecular Design

The methoxy group (–OCH₃) is a crucial substituent in molecular design, capable of exerting significant influence through both electronic and steric effects. As an electron-donating group, it can modulate the electronic structure of an aromatic ring, which is critical for molecular recognition and reactivity. nih.gov In the context of hole-transporting materials for perovskite solar cells, for example, methoxy groups are known to control the HOMO energy level of the compound. researchgate.net

The position of the methoxy group is critical. Ortho- or meta-substitutions can create specific steric environments necessary for favorable hydrophobic contacts within enzyme binding pockets. researchgate.net However, the effects can be complex; studies on carbazole-based compounds have shown a delicate balance between the positive and negative effects of methoxy substitution on hole-transport properties, with outcomes depending on the substitution topology. rsc.org In some cases, methoxy groups can reduce hole mobilities by enhancing molecular polarity. rsc.org Furthermore, the introduction of a methoxy group can have a profound impact on biological activity, as seen in analogues of the dipeptide sweetener aspartame, where its position on the aromatic ring is crucial to taste. nih.gov The stability and low reactivity of the methoxy group also make it a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. nih.gov

Precedent and Academic Interest in Difluoro-Substituted Benzene (B151609) Derivatives in Medicinal Chemistry Research

The incorporation of fluorine is a major strategy in medicinal chemistry, and there is a growing interest in molecules containing multiple fluorine atoms, such as difluoro-substituted derivatives. nih.govchemrxiv.org Difluorination can lead to a significant enhancement in biological activity. For example, a systematic structure-activity relationship (SAR) study on certain antibacterial compounds showed that a variant with two difluoro substituents offered the highest activity against multiple bacterial strains. nih.gov The position of the fluorine substituents on the benzene ring is often critical in governing the resulting biological activity. nih.gov

Difluoro-substituted benzene derivatives are also valuable as versatile building blocks in organic synthesis. The development of synthetic methodologies to create these structures is an active area of research, facilitating access to new chemical entities for drug discovery programs. chemrxiv.org For instance, novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized via Knoevenagel condensation from corresponding disubstituted benzaldehydes. chemrxiv.org Furthermore, bicyclo[1.1.1]pentane (BCP) scaffolds, which can serve as bioisosteres for ortho- or meta-substituted benzene rings, have been synthesized through methods involving difluorocarbene addition, highlighting the utility of difluoro motifs in creating three-dimensional molecular architectures to "escape from flatland" in drug design. acs.org

Overview of Structural Motifs Related to 3,6-Difluoro-2-methoxybenzenesulfonamide in Research Literature

The specific substitution pattern of this compound is part of a broader family of substituted aromatic compounds explored in chemical synthesis and research. While direct and extensive literature on the title compound is sparse, analysis of closely related structural motifs provides significant context.

A key related structure is 3,6-Difluoro-2-methoxybenzamide . This compound shares the same substituted aromatic core but features a carboxamide group (-CONH₂) instead of a sulfonamide group (-SO₂NH₂). It is described as a versatile small molecule scaffold, indicating its utility as a building block for more complex molecules. cymitquimica.com

Another closely related molecule is 3,6-Difluoro-2-hydroxybenzaldehyde , which could serve as a synthetic precursor. The hydroxyl group is a common precursor to the methoxy group via methylation, and the aldehyde could be a handle for further synthetic transformations. sigmaaldrich.com The synthesis of related compounds like 2,3-Difluoro-6-methoxybenzaldehyde has been described, starting from 3,4-difluoroanisole, demonstrating a viable synthetic route to this substitution pattern. chemicalbook.com

These examples underscore that the 3,6-difluoro-2-methoxy phenyl core is an accessible and recognized structural unit. Its incorporation into a benzenesulfonamide framework combines the potent biological-modifying effects of fluorination and methoxy substitution with the proven pharmacological relevance of the sulfonamide functional group.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature / Use | Reference |

| 3,6-Difluoro-2-methoxybenzamide | C₈H₇F₂NO₂ | 187.14 | Versatile small molecule scaffold | cymitquimica.com |

| 3,6-Difluoro-2-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.1 | Potential synthetic precursor | sigmaaldrich.com |

| 2,3-Difluoro-6-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | Synthetic intermediate | chemicalbook.com |

Synthetic Methodologies and Strategic Approaches for 3,6 Difluoro 2 Methoxybenzenesulfonamide

Retrosynthetic Disconnections and Key Intermediates for the 3,6-Difluoro-2-methoxybenzenesulfonamide Core

Retrosynthetic analysis of this compound offers several logical pathways for its construction. The primary disconnections focus on the sequential introduction of the key functional groups: the sulfonamide, the methoxy (B1213986) group, and the fluorine atoms.

A primary disconnection strategy involves breaking the Carbon-Sulfur bond of the sulfonamide group. This leads back to a key intermediate, 3,6-difluoro-2-methoxybenzenesulfonyl chloride , and an ammonia (B1221849) source. The formation of the sulfonyl chloride itself is a critical step, which can be retrosynthetically derived from the corresponding aniline (B41778) derivative, 3,6-difluoro-2-methoxyaniline (B2729651) , via a Sandmeyer-type reaction.

An alternative disconnection targets the Carbon-Oxygen bond of the methoxy group. This approach would involve the late-stage introduction of the methoxy group onto a pre-functionalized difluoro-benzenesulfonamide core. However, directing the methoxylation to the specific ortho position relative to the sulfonamide and between the two fluorine atoms presents significant regiochemical challenges.

A third strategy involves disconnecting the Carbon-Fluorine bonds. This would presuppose a methoxy-benzenesulfonamide precursor and the subsequent regioselective introduction of two fluorine atoms. The directing effects of the existing methoxy and sulfonamide groups would be crucial in controlling the position of fluorination.

Based on these analyses, the most plausible synthetic routes hinge on the careful orchestration of halogenation, methoxylation, and sulfonylation reactions. The choice of starting material and the sequence of functional group introductions are paramount to achieving the desired substitution pattern. A common and strategically sound approach commences with a readily available substituted aniline or anisole (B1667542) derivative.

Key Potential Intermediates:

1,4-Difluoro-2-methoxybenzene

3,6-Difluoro-2-methoxyaniline

3,6-Difluoro-2-methoxybenzenesulfonyl chloride

2,5-Difluoroanisole

Development of Regioselective Fluorination Protocols on Substituted Benzene (B151609) Rings

Achieving the specific 1,2,4-substitution pattern of the fluorine atoms relative to the other functional groups is a significant synthetic hurdle. The development of regioselective fluorination methods is thus critical. Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine onto aromatic rings.

Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. researchgate.netmdpi.com The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the benzene ring. For instance, electron-donating groups like methoxy are ortho-, para-directing. The challenge lies in overcoming the statistical distribution of products and achieving high selectivity for the desired isomer.

In a potential synthesis of this compound, one might start with a precursor like 2-methoxybenzenesulfonamide. The methoxy group would direct electrophilic fluorination to the para-position (C6) and the ortho-positions (C3 and C5). The sulfonamide group is a meta-director. The interplay of these directing effects must be carefully considered. It is often necessary to employ substrates with strong directing groups or blocking groups to enforce the desired regiochemistry. Microwave-assisted fluorination has also been shown to reduce reaction times significantly. mdpi.com

| Fluorinating Agent | Typical Substrate | Key Features |

| Selectfluor | Electron-rich aromatics | Non-hygroscopic, easy to handle, high yields. researchgate.netmdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Aromatics, enolates | Powerful fluorinating agent, also acts as an N-centered radical source. researchgate.net |

Methodologies for Introducing the Methoxy Moiety at the Ortho Position to the Sulfonamide

The introduction of a methoxy group at a specific position on an already substituted benzene ring requires robust and selective methodologies. For the synthesis of this compound, placing the methoxy group ortho to the sulfonamide and adjacent to a fluorine atom is a key challenge.

One powerful strategy is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, which allows for the ortho-C–H methoxylation of aryl halides. nih.govchemrxiv.orgresearchgate.net This reaction enables the direct installation of a methoxy group adjacent to a halogen, which can be a strategic precursor to one of the fluorine atoms or another functional group. This method is advantageous for its high regioselectivity and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

Another classic approach is nucleophilic aromatic substitution (SNAr) on a highly electron-deficient aromatic ring. If a precursor with a suitable leaving group (like a nitro or chloro group) is positioned ortho to activating groups (like fluorine and a precursor to the sulfonamide), it can be displaced by a methoxide (B1231860) source. The viability of this route depends heavily on the electronic activation of the substrate.

Directed ortho-metalation (DoM) is a further strategy. A directing group on the ring, such as an amide or a sulfonamide itself, can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryl-lithium species can then be quenched with an electrophilic methoxy source.

Formation of the Sulfonamide Group: Advanced Sulfonylation and Amidation Techniques

The formation of the sulfonamide functional group is a cornerstone of the synthesis. This process is typically achieved in two stages: the synthesis of a sulfonyl chloride precursor followed by its amidation.

Synthesis of Sulfonyl Chloride Precursors

The preparation of arylsulfonyl chlorides is a critical step, as these intermediates are the direct precursors to sulfonamides. nih.gov Traditional methods often involve harsh reagents and lack regiochemical control.

Sandmeyer-Type Reaction : A widely used and reliable method involves the diazotization of an aniline derivative, followed by reaction with sulfur dioxide in the presence of a copper salt (e.g., CuCl or CuCl₂). durham.ac.ukacs.orgacs.orgnih.gov This approach offers excellent regiocontrol as the position of the sulfonyl chloride is determined by the position of the amino group in the starting aniline. For the target molecule, 3,6-difluoro-2-methoxyaniline would be the required starting material. Aqueous conditions have been developed for this reaction, which can be advantageous from an environmental and safety perspective. acs.orgacs.orgresearchgate.net

Palladium-Catalyzed Chlorosulfonylation : More modern approaches utilize palladium catalysis to prepare sulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This method exhibits significant functional group tolerance, which is beneficial when dealing with highly substituted aromatic rings. nih.gov

Decarboxylative Chlorosulfonylation : A novel strategy involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides. nih.gov This method provides a new way to access these important intermediates from readily available starting materials. nih.gov

| Method | Starting Material | Key Reagents | Advantages |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, SO₂, CuCl | Excellent regiocontrol, readily available starting materials. durham.ac.ukacs.orgnih.gov |

| Pd-Catalyzed Coupling | Arylboronic Acid | SO₂ source, Pd catalyst | Mild conditions, high functional group tolerance. nih.gov |

| Decarboxylative Sulfonylation | Aryl Carboxylic Acid | SO₂ source, Cu catalyst | Utilizes common carboxylic acid starting materials. nih.gov |

Optimization of Amidation Reactions for Sulfonamide Formation

The final step in forming the sulfonamide is the reaction of the sulfonyl chloride with an amine source. For a primary sulfonamide like this compound, ammonia is the required reagent.

The reaction between a sulfonyl chloride and an amine is generally robust. nih.gov However, optimization is often necessary to maximize yield and purity. Gaseous ammonia or aqueous ammonium (B1175870) hydroxide (B78521) can be used, though both present handling challenges. ccspublishing.org.cn A more practical laboratory method involves using ammonium salts, such as ammonium chloride, often in a polar aprotic solvent like N-methyl pyrrolidone (NMP), which can act as both the solvent and an acid scavenger. ccspublishing.org.cn The choice of base, solvent, and temperature can influence the reaction rate and the formation of byproducts. For weakly nucleophilic amines, the addition of a promoter like pyridine (B92270) may be required to facilitate the reaction. nih.gov

Cascade and Multicomponent Reactions in the Synthesis of Analogues

While the synthesis of a single, highly substituted target like this compound often relies on sequential, carefully controlled steps, the synthesis of analogues can benefit greatly from more convergent strategies like cascade and multicomponent reactions (MCRs). These reactions allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity and offering an efficient route to libraries of related compounds. acs.orgrsc.org

For instance, MCRs involving isocyanides, sulfonamides, and acetylenic esters have been developed to generate complex sulfonamide-containing molecules in a highly atom-economical fashion. acs.orgrsc.org While not directly applicable to the synthesis of the parent this compound, these methods are invaluable for creating derivatives. By varying the inputs to the MCR, a diverse range of analogues with different substitution patterns can be accessed quickly.

Cascade reactions, where the product of one reaction becomes the substrate for the next in the same pot, can also be envisioned for building substituted benzenoid systems. A reaction sequence could be designed where an initial coupling reaction is followed by an in-situ cyclization or functionalization, streamlining the synthetic process. researchgate.net Such strategies are at the forefront of modern organic synthesis, aiming to reduce step counts, waste, and purification efforts.

Stereochemical Control and Chiral Auxiliary Strategies for Related Enantiopure Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of established methodologies for achieving stereochemical control in the synthesis of this compound. The inherent structure of this compound, being an achiral molecule, precludes the existence of enantiomers. Consequently, the application of chiral auxiliaries or asymmetric synthesis strategies to generate enantiopure derivatives is not a relevant consideration for this specific chemical entity.

Research into stereoselective synthesis is typically focused on molecules that possess chiral centers, with the goal of selectively producing one enantiomer over another. While the broader field of sulfonamide synthesis has seen the development of various chiral strategies for other, more complex molecules, these are not applicable to the achiral this compound. Future research may explore the introduction of chiral centers into derivatives of this compound, which would then necessitate the development of stereochemical control strategies. However, at present, no such research has been published.

Mechanistic Investigations and Reaction Pathway Elucidation of 3,6 Difluoro 2 Methoxybenzenesulfonamide Transformations

Electronic Effects of Fluorine and Methoxy (B1213986) Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 3,6-difluoro-2-methoxybenzenesulfonamide is governed by the electronic effects of the fluorine and methoxy substituents. Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. numberanalytics.com This deactivation of the ring makes it less susceptible to electrophilic attack. numberanalytics.com Conversely, the methoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom and a strong electron-donating resonance effect (+R effect) due to the lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring.

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| Fluorine | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating |

| Methoxy | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating |

Detailed Mechanistic Studies of Sulfonamide Formation and Derivatization Reactions

The formation of sulfonamides can proceed through various synthetic routes, with the most common being the reaction of a sulfonyl chloride with an amine. researchgate.net The mechanism of this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Derivatization of the sulfonamide group can be achieved through various reactions. For instance, the sulfonamide nitrogen can be alkylated or acylated. Recent studies have also explored the use of sulfonamides as versatile synthetic building blocks. eurjchem.com For example, primary sulfonamides can be converted to sulfonyl chlorides, which are valuable electrophiles in organic synthesis. researchgate.net The derivatization of complex sulfonamides can also be achieved through the generation of a sulfinate intermediate. researchgate.net

Table 2: Common Reactions for Sulfonamide Synthesis and Derivatization

| Reaction Type | Reactants | Product |

|---|---|---|

| Sulfonamide Formation | Sulfonyl chloride, Amine | Sulfonamide |

| N-Alkylation | Sulfonamide, Alkyl halide, Base | N-Alkyl sulfonamide |

| N-Acylation | Sulfonamide, Acyl chloride, Base | N-Acyl sulfonamide |

Nucleophilic and Electrophilic Substitution Pathways on the Difluorinated Aromatic Ring

The electron-deficient nature of the this compound aromatic ring makes it a good candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms ortho and para to the methoxy and sulfonamide groups can activate the ring for nucleophilic attack. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. fiveable.me The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.com

Role of Solvent Effects and Catalysis in Modulating Reaction Mechanisms

Catalysis can also significantly impact the reaction pathways. For example, in the formation of sulfonamides, a base is often used to neutralize the HCl produced. In derivatization reactions, catalysts can be employed to enhance the reactivity of the sulfonamide group or the aromatic ring. rsc.org For instance, transition metal catalysts can be used to facilitate cross-coupling reactions on the aromatic ring.

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of this compound, isotopic labeling can be used to trace the fate of specific atoms during a reaction. For example, using 18O-labeled water in the synthesis of the sulfonamide can help determine the origin of the oxygen atoms on the sulfur. chemrxiv.org Similarly, 15N-labeling of the amine can be used to follow the nitrogen atom in derivatization reactions. nih.gov Such studies can provide definitive evidence for proposed reaction pathways and intermediates. nih.gov A late-stage 18O labeling approach for primary sulfonamides has been developed, which proceeds via a degradation-reconstruction pathway involving a sulfinate intermediate. researchgate.netchemrxiv.org

Structure Activity Relationship Sar and Structural Modification Studies of 3,6 Difluoro 2 Methoxybenzenesulfonamide Derivatives in Model Systems

Systematic Exploration of Substituent Effects on Molecular Recognition and Binding

The molecular architecture of 3,6-difluoro-2-methoxybenzenesulfonamide offers multiple sites for modification, each influencing the compound's interaction with target proteins. The fluorine atoms, methoxy (B1213986) group, and sulfonamide moiety all play critical roles in defining the molecule's electronic and steric properties, which in turn dictate its binding affinity and specificity.

The following table summarizes the anticipated effects of various substituents on the molecular recognition and binding of this compound derivatives, based on general principles of medicinal chemistry and studies of related compounds.

| Modification Site | Substituent | Anticipated Effect on Binding | Rationale |

| Phenyl Ring | Additional electron-withdrawing groups (e.g., -NO₂) | Potentially altered electrostatic interactions | Modifies the electron density of the aromatic ring, influencing interactions with polar residues in the binding pocket. |

| Phenyl Ring | Electron-donating groups (e.g., -NH₂) | May enhance or decrease binding depending on the target | Alters the electronic character and hydrogen bonding potential of the phenyl ring. |

| Methoxy Group | Replacement with larger alkoxy groups | Steric hindrance or enhanced hydrophobic interactions | The size and lipophilicity of the substituent can influence the fit within the binding site. |

| Sulfonamide Nitrogen | Alkylation or arylation | Can modulate hydrogen bonding and steric interactions | Substitution on the sulfonamide nitrogen can alter its ability to act as a hydrogen bond donor and can introduce new interactions with the target. nih.govmdpi.com |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. The presence of substituents on the phenyl ring can significantly influence the preferred conformation of this compound derivatives.

A pertinent example can be drawn from the conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189), a structurally similar compound. informahealthcare.com In this case, the fluorine atoms were found to be responsible for the non-planarity of the molecule, inducing a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. This pre-disposition to a non-planar conformation was suggested to facilitate its binding to the allosteric pocket of the FtsZ protein. informahealthcare.com It is highly probable that the fluorine atoms in this compound would similarly induce a non-planar conformation, which could be advantageous for binding to specific target proteins.

Molecular docking studies of 2,6-difluoro-3-methoxybenzamide have highlighted the importance of hydrophobic interactions between the difluoroaromatic ring and key residues in the binding pocket. informahealthcare.com Specifically, the 2-fluoro substituent was shown to interact with valine residues, while the 6-fluoro group interacted with an asparagine residue. These findings underscore the significant role that the fluorine atoms play in orienting the molecule within the binding site and establishing favorable interactions.

| Structural Feature | Conformational Influence | Impact on Ligand-Target Interaction |

| 2,6-Difluoro substitution | Induces non-planarity of the phenyl ring relative to the sulfonamide group. informahealthcare.com | Pre-organizes the ligand into a conformation that may better fit a non-planar binding site, potentially reducing the entropic penalty of binding. |

| Methoxy group at position 2 | Steric interactions with the sulfonamide group can further influence the rotational barrier and preferred dihedral angle. | The orientation of the methoxy group can either facilitate or hinder optimal binding by interacting with specific residues in the target's binding pocket. |

| Sulfonamide group | The geometry of the sulfonamide group itself is relatively fixed. | Acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding site. |

Positional Scanning and Bioisosteric Replacements of the Fluorine Atoms

The fluorine atoms at the 3- and 6-positions of the benzenesulfonamide (B165840) ring are key to the molecule's properties. Their high electronegativity and relatively small size allow them to act as bioisosteres for hydrogen atoms or hydroxyl groups, significantly altering the molecule's electronic environment with minimal steric impact. nih.gov The strategic placement of fluorine can influence a molecule's potency, conformation, and metabolic stability. mdpi.comnih.gov

Bioisosteric replacement is a common strategy in drug design to fine-tune the properties of a lead compound. In the context of this compound, replacing the fluorine atoms with other groups can provide valuable insights into the SAR.

| Original Group | Bioisosteric Replacement | Potential Impact | Rationale |

| Fluorine | Hydrogen | Reduced electronegativity and potential loss of specific interactions. | Would help to determine the importance of the fluorine atoms' electronic contributions to binding. |

| Fluorine | Chlorine | Increased size and polarizability, with a different electronic influence. | Could enhance van der Waals interactions but may also introduce steric clashes. |

| Fluorine | Methyl group | Increased lipophilicity and steric bulk. | Can probe the size tolerance of the binding pocket and the importance of hydrophobic interactions. |

| Fluorine | Hydroxyl group | Introduction of hydrogen bonding capability. | Would test the hypothesis that a hydrogen bond donor or acceptor is preferred at that position. |

| Fluorine | Trifluoromethyl group | Strong electron-withdrawing effects and increased lipophilicity. | Can significantly alter the electronic properties of the ring and introduce new interactions. |

Modification of the Methoxy Group: Chain Length and Branching Effects

The methoxy group at the 2-position of the benzenesulfonamide ring is another key site for modification. Altering the chain length and branching of this alkoxy group can have a profound impact on the molecule's lipophilicity, steric profile, and interaction with the target.

Increasing the chain length of the alkoxy group (e.g., from methoxy to ethoxy or propoxy) generally increases the lipophilicity of the compound. This can lead to enhanced binding through increased hydrophobic interactions with the target, but it can also lead to decreased solubility and potential non-specific binding.

Introducing branching into the alkyl chain (e.g., an isopropoxy group) can have more complex effects. While it increases lipophilicity, the increased steric bulk can also probe the shape and size of the binding pocket. If the pocket is accommodating, branching can lead to improved binding and selectivity.

| Modification | Example | Expected Effect on Lipophilicity | Potential Impact on Binding Affinity |

| Chain Elongation | Ethoxy, Propoxy | Increase | May increase due to enhanced hydrophobic interactions, or decrease if the longer chain clashes with the binding site. |

| Introduction of Branching | Isopropoxy, sec-Butoxy | Increase | Can improve binding and selectivity if the branched group fits well within a specific sub-pocket of the target. |

| Introduction of Unsaturation | Allyloxy | Moderate Increase | The double bond can introduce new electronic interactions (e.g., π-π stacking) if the binding pocket contains suitable aromatic residues. |

| Cycloalkyl Ethers | Cyclopropyloxy | Moderate Increase | The rigid ring structure can lock the conformation of the side chain, potentially leading to a more favorable binding entropy. |

Derivatization at the Sulfonamide Nitrogen and its Impact on Interaction Profiles

The sulfonamide nitrogen of this compound is a critical functional group that can participate in hydrogen bonding with the target protein. Derivatization at this position by replacing one or both of the hydrogen atoms can significantly alter the molecule's interaction profile.

Primary sulfonamides (with an -SO₂NH₂ group) can act as both hydrogen bond donors and acceptors. nih.govmdpi.com Replacing one of the hydrogens with an alkyl or aryl group (forming a secondary sulfonamide) changes the hydrogen bonding potential and introduces new steric and electronic features. informahealthcare.comnih.gov

Studies on the derivatization of sulfonamides for analytical purposes, such as methylation, have shown that this modification can alter the compound's properties, making it more amenable to certain analytical techniques. nih.gov In the context of drug design, such modifications are a key strategy for modulating binding affinity and selectivity.

| Derivative Type | Modification | Effect on Hydrogen Bonding | Potential Impact on Binding |

| Primary Sulfonamide | Unsubstituted (-SO₂NH₂) | Acts as both H-bond donor and acceptor. | Forms key anchoring interactions with the target. |

| Secondary Sulfonamide | N-alkylation (e.g., -SO₂NHCH₃) | Loses one H-bond donor, retains acceptor ability. | Can introduce new hydrophobic or van der Waals interactions; may increase or decrease affinity depending on the target. |

| Secondary Sulfonamide | N-arylation (e.g., -SO₂NHPh) | Loses one H-bond donor, retains acceptor ability. | Can introduce significant steric bulk and potential for π-π interactions. |

| Tertiary Sulfonamide | N,N-dialkylation (e.g., -SO₂N(CH₃)₂) | Loses all H-bond donor capacity, retains acceptor ability. | Loss of key H-bond donation may significantly reduce affinity, unless compensated by other interactions. |

| N-Acylation | -SO₂NHC(O)CH₃ | Modifies the electronic and steric properties of the nitrogen. | Can alter the pKa of the remaining NH proton and introduce new interactions. |

Rational Design Principles for Modulating Molecular Specificity and Affinity in in vitro assays

The rational design of derivatives of this compound with improved specificity and affinity relies on a systematic and iterative process of design, synthesis, and in vitro testing. nih.govnih.govmdpi.comnih.gov The principles of structure-based drug design, where the three-dimensional structure of the target protein is known, can be particularly powerful.

Key principles for the rational design of this compound derivatives include:

Targeting Specific Interactions: Based on the structure of the binding site, modifications can be designed to form specific hydrogen bonds, salt bridges, or hydrophobic interactions with key amino acid residues. For example, if a hydrophobic pocket is identified, extending the methoxy group to a larger, more lipophilic alkoxy group could enhance binding. mdpi.comresearchgate.netsemanticscholar.org

Exploiting Fluorine's Properties: The fluorine atoms can be used to modulate the pKa of the sulfonamide group, making it a better hydrogen bond donor at physiological pH. They can also be positioned to form favorable interactions with the target, such as through dipole-dipole interactions or by displacing water molecules from the binding site.

Conformational Restriction: Introducing rigid elements into the molecule, for example, by cyclizing the alkoxy side chain or by introducing bulky groups on the sulfonamide nitrogen, can reduce the number of accessible conformations. This can lead to a more favorable entropic contribution to binding if the locked conformation is the one that is recognized by the target.

Bioisosteric Replacements: As discussed previously, systematically replacing functional groups with their bioisosteres can help to fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with the target. mdpi.comresearchgate.netsemanticscholar.org

The following table outlines a rational design strategy for improving the affinity and specificity of this compound derivatives.

| Design Principle | Strategy | Example Modification | Desired Outcome in in vitro assays |

| Enhance Hydrophobic Interactions | Introduce lipophilic groups to target hydrophobic pockets. | Extend the methoxy group to a benzyloxy group. | Increased binding affinity (lower IC₅₀ or Kᵢ value). |

| Optimize Hydrogen Bonding | Modify the sulfonamide to better complement the H-bonding pattern of the target. | Introduce a small, polar substituent on the sulfonamide nitrogen (e.g., -NH(CH₂)₂OH). | Improved binding affinity and potentially increased specificity. |

| Modulate Electronics | Alter the electron density of the phenyl ring to enhance electrostatic interactions. | Replace a fluorine atom with a cyano group. | Altered binding affinity, which can inform on the nature of the electrostatic interactions. |

| Improve Selectivity | Introduce bulky or sterically demanding groups that are tolerated by the target but not by off-targets. | Introduce a bulky substituent on the sulfonamide nitrogen that fits a specific sub-pocket in the target. | Increased selectivity for the target protein over other related proteins. |

Computational and Theoretical Investigations of 3,6 Difluoro 2 Methoxybenzenesulfonamide

Quantum Chemical Studies (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure, which in turn dictates the molecule's stability and reactivity.

For 3,6-Difluoro-2-methoxybenzenesulfonamide, these studies would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more reactive.

Furthermore, these calculations can generate maps of the molecular electrostatic potential (MEP), which visualize the charge distribution across the molecule. The MEP is invaluable for understanding intermolecular interactions, identifying regions prone to electrophilic or nucleophilic attack. For this compound, negative potential sites would likely be concentrated around the oxygen and fluorine atoms, while positive regions would be near the hydrogen atoms. Such studies on related sulfonamides have utilized quantum chemical variables like dipole moment vectors, frontier orbital energies, and electrostatic potential-based charges to understand their activity. nih.gov

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvent Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and interactions with the surrounding environment, such as water or other solvents.

An MD simulation of this compound would reveal its preferred shapes (conformations) in an aqueous solution. The methoxy (B1213986) and sulfonamide groups can rotate, and these simulations would map the energy landscape associated with these rotations, identifying low-energy, stable conformations. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.

Simulations also detail the interactions between the compound and solvent molecules. nih.gov By analyzing the radial distribution functions, one can understand how water molecules arrange themselves around the solute, particularly around polar groups like the sulfonamide and the electronegative fluorine atoms. This solvation structure is critical for the molecule's solubility and its passage across biological membranes.

Molecular Docking and Binding Mode Prediction with Hypothetical Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target and for predicting how a ligand might bind.

Given that the sulfonamide moiety is a well-known zinc-binding group, a primary hypothetical target for this compound is the enzyme family of carbonic anhydrases (CAs). mdpi.comnih.gov Docking studies would be performed using the crystal structure of a specific CA isoform (e.g., hCA II). The simulation would place the sulfonamide into the enzyme's active site, predicting its binding pose and calculating a "docking score," which estimates the binding affinity.

A successful docking pose would likely show the sulfonamide group coordinating with the zinc ion in the active site, a hallmark of sulfonamide-based CA inhibitors. Hydrogen bonds between the ligand and key amino acid residues (like threonine and histidine) would further stabilize the interaction. The difluoro and methoxy substituents on the benzene (B151609) ring would occupy adjacent sub-pockets, and their specific interactions would influence the compound's binding affinity and isoform selectivity.

Table 2: Example Docking Results for this compound with Hypothetical Target hCA II

| Parameter | Predicted Value | Description |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. |

| Key Interactions | Zinc coordination | The sulfonamide nitrogen and oxygen atoms interact directly with the active site Zn²⁺ ion. |

| Hydrogen Bonds | Thr199, His94 | Specific amino acid residues forming hydrogen bonds with the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of new, unsynthesized compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar sulfonamides with experimentally measured biological activity (e.g., inhibition constants for a specific enzyme) would be required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, molecular weight, electronic properties) would be calculated. researchgate.netafantitis.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with activity. nih.gov

The model could then be used to predict the activity of this compound and to guide the design of new analogs. For instance, the model might reveal that increasing the number of fluorine atoms or altering the position of the methoxy group has a predictable effect on activity, thus informing the next cycle of synthesis and testing.

Cheminformatics and Data Mining for Analog Design and Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Data mining of chemical and biological databases can uncover relationships between chemical structures and their properties, facilitating the design of novel molecules.

For this compound, cheminformatics tools could be used to explore the "chemical space" around its core structure. This involves searching large compound libraries (like PubChem or commercial databases) for molecules with similar scaffolds but different substituents. nih.gov This process, known as analog design, can identify commercially available or synthetically accessible compounds that are likely to share a similar biological activity profile.

Furthermore, data mining can be used to perform "scaffold hopping," where entirely new core structures are identified that can present the key interacting groups (like the sulfonamide and substituted phenyl ring) in a similar spatial arrangement. This can lead to the discovery of novel classes of compounds with improved properties, such as better selectivity or fewer side effects, while retaining the desired biological activity.

Derivatization Strategies and Functionalization of the 3,6 Difluoro 2 Methoxybenzenesulfonamide Scaffold for Research Applications

Advanced Spectroscopic and Structural Analytical Methodologies for 3,6 Difluoro 2 Methoxybenzenesulfonamide and Its Derivatives

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in both solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR and solid-state NMR techniques are required for unambiguous assignment and detailed conformational analysis of complex molecules like 3,6-Difluoro-2-methoxybenzenesulfonamide.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between atoms. A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the molecule's framework. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations between protons and carbons. usm.my These experiments collectively allow for a complete and unambiguous assignment of all proton and carbon signals in the molecule's spectrum.

For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR provides high resolution, making it an excellent probe for studying the electronic environment of the fluorine atoms. wikipedia.org

Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of molecules in their solid form, which can be vital for understanding polymorphism and formulation of pharmaceutical ingredients. researchgate.net For fluorinated compounds, ¹⁹F MAS (Magic Angle Spinning) NMR is particularly powerful for characterizing fluorinated solids, offering high resolution and sensitivity. researchgate.net

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound: 2,6-Difluoro-3-methoxybenzamide (B3025189)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | t | 1H | Aromatic H |

| 6.90 | t | 1H | Aromatic H |

| 3.90 | s | 3H | OCH₃ |

| 7.85 | br s | 1H | NH₂ |

| 8.15 | br s | 1H | NH₂ |

Note: This data is for a structurally related compound and serves as an illustrative example of the type of data obtained from ¹H NMR. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. This technique allows for the calculation of a chemical formula, which is a critical step in the identification of an unknown substance or the confirmation of a synthesized molecule's identity.

In addition to exact mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides detailed structural information. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule and identify its key structural motifs. For this compound, characteristic fragmentation patterns would likely involve the loss of the sulfonamide group (SO₂NH₂), the methoxy (B1213986) group (OCH₃), and potentially rearrangements involving the fluorine atoms.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. contractlaboratory.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the sulfonamide, S=O stretching (asymmetric and symmetric), C-F stretching, C-O stretching of the methoxy group, and various vibrations associated with the aromatic ring. researchgate.netnih.govnih.gov

Raman spectroscopy is often complementary to FTIR. While strong dipole moment changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. This can be particularly useful for observing vibrations of non-polar bonds or symmetric vibrations that may be weak or absent in the FTIR spectrum. contractlaboratory.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Benzenesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180-1160 |

| C-F (Aromatic) | Stretching | 1300-1100 |

| C-O (Methoxy) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Note: These are general ranges and the exact positions of the absorption bands can be influenced by the specific molecular structure. nist.gov

Chromatographic Techniques (HPLC, SFC) for Purity Assessment and Chiral Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. By selecting an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities, starting materials, or byproducts.

For fluorinated aromatic compounds, reversed-phase HPLC is a common and effective method. The retention time of the compound provides a qualitative measure of its identity, while the peak area can be used for quantitative analysis to determine its purity.

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" technique due to the reduced use of organic solvents. For molecules that may exist as enantiomers, chiral chromatography (either HPLC or SFC) is essential for separating and quantifying the individual enantiomers.

Future Research Trajectories and Unexplored Avenues for 3,6 Difluoro 2 Methoxybenzenesulfonamide

Application in Fragment-Based Drug Discovery (FBDD) Lead Generation Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-complexity molecules, or "fragments," which typically bind with low affinity to biological targets. wikipedia.orgyoutube.com These initial hits are then optimized through strategies like fragment growing, linking, or merging to develop high-affinity leads. nih.gov

The suitability of a compound as a fragment is often assessed by the "Rule of Three" (Ro3), which provides guidelines for its physicochemical properties to ensure it occupies a favorable region of chemical space for optimization. wikipedia.orgblogspot.comresearchgate.net The properties of 3,6-Difluoro-2-methoxybenzenesulfonamide align well with these principles, making it an excellent candidate for inclusion in FBDD libraries.

Table 1: Comparison of this compound Properties with the Rule of Three (Ro3)

| Physicochemical Property | "Rule of Three" Guideline | This compound (Calculated) | Conformance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | 225.2 g/mol | Yes |

| Calculated Log P (cLogP) | ≤ 3 | 1.1 - 1.3 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (from -NH2) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (from -SO2 and -O-) | Yes |

The structural features of this compound make it a particularly attractive fragment:

The Sulfonamide Moiety: This group is a well-established zinc-binding group and can form critical hydrogen bonds in enzyme active sites. nih.gov It is a privileged fragment in drug discovery, particularly for targets like carbonic anhydrases. acs.org

The Difluorinated Phenyl Ring: The two fluorine atoms can significantly influence binding affinity through specific interactions (e.g., with backbone amides) and modulate physicochemical properties such as pKa and metabolic stability. The substitution pattern also provides vectors for chemical elaboration.

The Methoxy (B1213986) Group: This group can act as a hydrogen bond acceptor and occupy hydrophobic pockets, providing another point for interaction and a potential handle for synthetic modification.

Future FBDD research should involve screening this compound against a wide range of biological targets, especially metalloenzymes and proteins with pockets that can accommodate its specific pharmacophoric features. Identifying initial hits would pave the way for structure-guided optimization, using its multiple vectors to grow the fragment into a potent and selective lead compound. youtube.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency and precision of identifying and designing new therapeutics. researchgate.net These computational tools can be powerfully applied to a scaffold like this compound to rapidly explore its chemical space and predict promising derivatives.

Predictive ML models can then be employed to screen these virtual libraries, accelerating the design-make-test-analyze cycle. nih.gov

Table 2: AI/ML Applications for Accelerating Molecular Design from this compound

| AI/ML Approach | Application | Potential Outcome |

|---|---|---|

| Generative Models (GANs, VAEs) | De novo molecular design | Generation of novel, synthetically accessible derivatives with desired properties. oup.com |

| Graph Neural Networks (GNNs) | Scaffold hopping and property prediction | Identification of new core structures with similar 3D pharmacophores and prediction of bioactivity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) Models | Predicting biological activity | Prioritization of generated molecules for synthesis based on predicted potency and selectivity. |

| ADMET Prediction Models | Forecasting pharmacokinetic properties | Early-stage filtering of compounds likely to have poor absorption, distribution, metabolism, excretion, or toxicity profiles. researchgate.net |

Future research should focus on creating a dedicated computational workflow. This would involve using generative AI to create a focused virtual library around the this compound core, followed by high-throughput virtual screening using ML models trained to predict binding to specific targets of interest. This integrated approach can significantly reduce the time and resources required to identify high-quality lead candidates.

Exploration of Novel Synthetic Pathways for Accessing Diverse Chemical Space

The ability to rapidly and efficiently synthesize a wide range of analogues is crucial for any drug discovery program. While classical methods for sulfonamide synthesis, such as reacting a sulfonyl chloride with an amine, are well-established, modern synthetic chemistry offers new strategies to access chemical diversity from this compound. wikipedia.orgorganic-chemistry.org A key area for future exploration is late-stage functionalization (LSF), which focuses on modifying complex molecules at a late point in the synthetic sequence, thereby avoiding the need to re-synthesize each analogue from scratch. acs.org

The sulfonamide group, often considered a terminal and unreactive moiety, can be activated to participate in a variety of transformations. ox.ac.uknih.gov

Table 3: Potential Novel Synthetic Pathways for Diversification

| Reaction Type | Reagents/Conditions | Target Site | Potential Products |

|---|---|---|---|

| Photocatalytic LSF | Organic photocatalyst, light | Sulfonamide N-H | Access to sulfonyl radical intermediates for addition to alkenes/alkynes. nih.govacs.org |

| Deaminative Functionalization | Diazotization reagents (e.g., tBuONO) | Sulfonamide -NH2 | Conversion to sulfonyl chlorides, sulfonates, or other complex sulfonamides. acs.org |

| N-H Functionalization | Various electrophiles, metal catalysis | Sulfonamide N-H | N-arylation, N-alkylation to explore substituents on the nitrogen atom. |

| Directed C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Aromatic C-H | Selective introduction of new functional groups at positions ortho to the existing substituents on the phenyl ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles | Aromatic C-F | Replacement of a fluorine atom with other groups, although this can be challenging. |

Future synthetic research should prioritize the development of robust LSF protocols applicable to the this compound scaffold. For instance, developing photocatalytic methods to generate sulfonyl radicals from the parent compound would unlock novel reactivity and allow for the rapid creation of analogues with modified carbon skeletons. acs.org Similarly, exploring directed C-H activation on the aromatic ring would enable precise modification without requiring multi-step sequences.

Development as a Modular Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that aids in planning its synthesis. The structure of this compound is well-suited for its development as a modular building block, or synthon, for introducing the difluoro-methoxyphenyl-sulfonamide motif into larger, more complex molecules. Its utility lies in the distinct reactivity of its functional groups, which can be harnessed in multi-step syntheses.

The sulfonamide group itself can act as a versatile synthetic handle. For example, it can be converted into a sulfinate salt, which is a versatile intermediate for forming sulfones or other sulfur-based functional groups.

Table 4: this compound as a Source of Modular Synthons

| Synthon | Corresponding Reagent | Potential Synthetic Application |

|---|---|---|

| Electrophilic Sulfonamide Synthon | 3,6-Difluoro-2-methoxybenzenesulfonyl chloride | Reaction with various nucleophiles (amines, alcohols, organometallics) to install the sulfonamide group. |

| Nucleophilic Amine Synthon | 3,6-Difluoro-2-methoxyaniline (B2729651) (precursor) | Used in coupling reactions (e.g., Buchwald-Hartwig) to build complex aryl amines before sulfonylation. |

| Organometallic Synthon | Lithiated or boronic acid derivative of the parent molecule | Used in cross-coupling reactions (e.g., Suzuki, Stille) to attach the entire scaffold to other molecular fragments. |

A significant future direction is to pre-functionalize this compound to create a toolbox of readily available building blocks. For example, synthesizing the corresponding sulfonyl chloride or boronic acid derivative on a large scale would empower medicinal chemists to easily incorporate this valuable scaffold into their synthetic routes. This modular approach is highly attractive for discovery chemistry, as it simplifies the synthesis of complex target molecules. acs.org

Mechanistic Studies of Reactivity in Unconventional Reaction Media

The medium in which a chemical reaction is conducted can profoundly influence its rate, selectivity, and even the operative mechanism. While most organic reactions are performed in conventional molecular solvents, unconventional media such as ionic liquids, deep eutectic solvents, or flow chemistry systems offer unique environments that can unlock new reactivity.

Future research should systematically investigate the reactivity of this compound and its derivatives in such media. The high polarity and unique solvation properties of ionic liquids, for example, could stabilize charged intermediates formed during nucleophilic aromatic substitution on the electron-deficient phenyl ring. The unique effects of fluorine substitution can dramatically influence chemical outcomes, and these effects may be modulated by the reaction medium. rsc.org

Table 5: Proposed Mechanistic Studies in Unconventional Media

| Unconventional Medium | Proposed Reaction | Mechanistic Question to Investigate |

|---|---|---|

| Ionic Liquids | Nucleophilic Aromatic Substitution (SNAr) | How does the ionic liquid's structure affect the stabilization of the Meisenheimer intermediate and the reaction rate? |

| Flow Chemistry | Photocatalytic Radical Formation | Can precise control over residence time and irradiation in a flow reactor improve the yield and selectivity of sulfonyl radical generation and subsequent trapping? |

| Deep Eutectic Solvents (DES) | Enzyme-catalyzed reactions | Can a DES be used as a medium to carry out enzymatic modification of the scaffold, and how does it affect enzyme stability and activity? |

| Electrosynthesis | Oxidative or Reductive Transformations | Can electrochemical methods be used to selectively functionalize the aromatic ring or the sulfonamide group, and what are the reaction mechanisms? wikipedia.org |

These studies would require a combination of experimental work (kinetic analysis, product studies) and computational modeling (e.g., Density Functional Theory) to provide a deep understanding of the underlying reaction mechanisms. Elucidating how unconventional media can be used to control the reactivity of this scaffold would not only expand its synthetic utility but also contribute to the broader field of physical organic chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,6-Difluoro-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically begins with halogenated benzenesulfonyl chloride precursors. Fluorine and methoxy groups are introduced via electrophilic substitution or nucleophilic aromatic substitution. For example, fluorination may require anhydrous HF or fluorinating agents like Selectfluor®, while methoxy groups are added using sodium methoxide. Sulfonamide formation involves reacting the sulfonyl chloride with ammonia or amines under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling temperature (0–25°C), stoichiometry, and solvent polarity to minimize side reactions. Purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and F NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98% is typical for research-grade material).

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodology : Contradictions in NMR or MS data often arise from regiochemical isomers or residual solvents. Strategies include:

- 2D NMR (COSY, NOESY) : Differentiates between ortho/meta/para substituent arrangements.

- Isotopic Labeling : N or C labeling clarifies sulfonamide bonding.

- Computational Modeling : DFT calculations predict chemical shifts and compare them with experimental data to validate structures .

Q. What strategies minimize by-products during sulfonamide formation in this compound synthesis?

- Methodology :

- Controlled Stoichiometry : Use a 10–20% excess of sulfonyl chloride to ensure complete amine reaction.

- Scavengers : Add molecular sieves or silica gel to absorb HCl by-products, preventing acid-catalyzed degradation.

- Low-Temperature Reactions : Maintain temperatures below 25°C to suppress competing elimination or oxidation pathways .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays. IC values quantify potency.

- Cellular Uptake Studies : LC-MS/MS measures intracellular concentrations in target cell lines (e.g., cancer cells).

- Molecular Docking : Predict binding modes to active sites using software like AutoDock Vina, guided by X-ray structures of homologous proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.